molecular formula C8H7ClFNO2 B13045379 (R)-2-Amino-2-(2-chloro-5-fluorophenyl)aceticacidhcl

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)aceticacidhcl

Cat. No.: B13045379
M. Wt: 203.60 g/mol
InChI Key: FXMRKRQYYDWSHP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of halogenated amino acids on protein structure and function. The presence of chlorine and fluorine atoms can influence the folding and stability of proteins, making it a valuable tool for protein engineering studies.

Medicine

In medicine, ®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its unique structure may impart desirable pharmacokinetic properties to drug candidates, such as improved metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its halogenated structure can enhance the efficacy and stability of these products.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride
  • 2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride
  • 2-Amino-2-(2-bromophenyl)acetic acid hydrochloride

Uniqueness

®-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is unique due to the simultaneous presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation can significantly alter its chemical and biological properties compared to compounds with only one halogen substituent. The presence of both halogens can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chloro-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7ClFNO2/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

FXMRKRQYYDWSHP-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.